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For Researchers, Scientists, and Drug Development Professionals

CK-4021586 (also known as CK-586) is an investigational, selective, oral, small molecule
inhibitor of cardiac myosin being developed for the treatment of heart failure with preserved
ejection fraction (HFpEF), particularly in patients with cardiac hypercontractility. This document
provides a detailed technical guide on the discovery, mechanism of action, and development of
CK-4021586, summarizing key preclinical and clinical data, experimental protocols, and
relevant biological pathways.

Discovery and Optimization

CK-4021586 was identified through a high-throughput screening campaign aimed at
discovering compounds with a distinct biochemical profile of partial inhibition of bovine cardiac
myofibrillar ATPase.[1] The initial screening hits underwent an iterative optimization process to
balance biochemical and cellular potency with favorable pharmacokinetic and
pharmacodynamic properties suitable for once-daily dosing.[1] Key challenges overcome
during this process included addressing glutathione reactivity, the presence of an active
metabolite that complicated pharmacodynamic assessment, high efflux, and excessively long
half-lives.[1]

Mechanism of Action

CK-4021586 represents a new class of cardiac myosin inhibitors with a mechanism of action
distinct from earlier compounds like mavacamten and aficamten.[2][3] While other inhibitors
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bind to the single-headed motor domain of myosin (subfragment-1 or S1), CK-4021586
selectively inhibits the ATPase activity of the two-headed heavy meromyosin (HMM) form of
cardiac myosin.[2][4][5] This inhibitory action is dependent on the presence of the myosin
regulatory light chain (RLC).[2][3][4] By binding to this unique site, CK-4021586 reduces the
number of active actin-myosin cross-bridges during cardiac contraction, thereby decreasing the
force of contraction (hypercontractility) without altering intracellular calcium transients.[2][5][6]
In preclinical models, this mechanism has also been shown to improve diastolic relaxation

(lusitropy).[4][6]
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Mechanism of action of CK-4021586 on the cardiac sarcomere.

Preclinical Development

A series of in vitro and in vivo studies were conducted to characterize the pharmacological
properties of CK-4021586.
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In Vitro Studies

CK-4021586 demonstrated potent and selective inhibition of cardiac myosin in various in vitro
assays.

Table 1: In Vitro Activity of CK-4021586

Species/Syste
Assay Parameter Value Reference
m
Myofibrillar ) )
o Bovine Cardiac EC50 2.9 uM [2][3]
ATPase Activity
Myofibrillar ) ) Maximal
o Bovine Cardiac o ~50% [2][3]
ATPase Activity Inhibition
Sarcomere Rat Ventricular
) ) IC50 3.2 uM [3]
Shortening Cardiomyocytes
Human
Sarcomere .
) Ventricular IC50 2.8 uM [3]
Shortening _
Cardiomyocytes
Sarcomere

) Rat Ventricular
Shortening ] at5 uMm >80% [2]
Cardiomyocytes

Inhibition
Engineered
Contractile Force Human Heart
o ] at 10 uM >80% [3]
Inhibition Tissues (R403Q
mutation)

The compound showed 2- to 3-fold greater potency for cardiac and slow skeletal myofibrils
compared to fast skeletal myofibrils and had minimal effect on smooth muscle myosin.[2]
Notably, even at high concentrations, CK-4021586 did not alter calcium transients in adult rat
cardiomyocytes, highlighting its direct action on the sarcomere.[2][3]

In Vivo Studies
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Preclinical in vivo studies in animal models confirmed the effects of CK-4021586 on cardiac
contractility and demonstrated its potential therapeutic benefits.

Table 2: In Vivo Efficacy of CK-4021586 in Animal Models

. Treatment L
Model Species . Key Findings Reference
Duration

Dose-dependent
Sprague Dawley ) reduction in
Normal Acute Dosing ) ] [2]
Rat cardiac fractional

shortening.

- Reduced
fractional
shortening (48.1
+2.6%vs. 52.7 +
2.9% in vehicle).-
Improved
isovolumic
relaxation time

Rat 16 weeks (23.3+2.3ms [3]
vs. 27.0x2.2ms
in vehicle).-

~50% reduction

ZSF1 Obese
HFpEF Model

in interstitial
fibrosis
compared to
untreated

controls.

Clinical Development

CK-4021586 has advanced into clinical trials to evaluate its safety, tolerability, and efficacy in
humans.

Phase 1 Clinical Trial
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A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was
conducted in healthy volunteers.[4][6][7]

Table 3: Phase 1 Clinical Trial Design

Dose
. Number of
Study Part Cohorts Range/Regime . Reference
Participants
n
Single Ascending
7 cohorts 10 mgto 600 mg 10 per cohort [4][6]
Dose
Multiple 100 mg and 200
) 2 cohorts ) 10 per cohort [41[6]
Ascending Dose mg once daily

The study met its primary and secondary objectives, demonstrating that CK-4021586 was safe
and well-tolerated with no serious adverse events reported.[4][6] The pharmacokinetic profile
supports a once-daily dosing regimen.[4][8]

Table 4: Pharmacokinetic and Pharmacodynamic Profile of CK-4021586 in Phase 1
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Parameter Finding Reference

Half-life (t%2) 14 to 17 hours [41[6]

. ) Supports once-daily
Dosing Regimen . [4][6]
administration

o Dose-linear over a wide range
Pharmacokinetics [41[6]
of exposures

Time to Steady State Approximately 7 days [6]1[8]

Predictable, shallow, and
reversible dose-dependent
] reductions in Left Ventricular
Pharmacodynamics o ) [41[6]
Ejection Fraction (LVEF) and
Left Ventricular Fractional

Shortening (LVFS).

) <5% mean decrease at the
LVEF Reduction ) ) [4]
highest single dose (600 mg).

Phase 2 Clinical Trial

Based on the promising Phase 1 data, a Phase 2 clinical trial, AMBER-HFpEF, has been
initiated to evaluate CK-4021586 in its target patient population.[4][9]
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AMBER-HFpEF: Phase 2 Trial Workflow
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High-level overview of the AMBER-HFpEF Phase 2 clinical trial design.

Experimental Protocols

Detailed methodologies for key experiments are summarized below.

Myofibril ATPase Assay

o Preparation of Reagents: Myofibrils were prepared from flash-frozen bovine cardiac tissue.

[2]

e Procedure: The ATPase activity of the myofibrils was measured in the presence of varying
concentrations of CK-4021586. The rate of ATP hydrolysis was determined by measuring the
amount of inorganic phosphate released over time using a colorimetric assay.

» Data Analysis: The concentration of CK-4021586 required to inhibit 50% of the ATPase
activity (EC50) and the maximal inhibition were calculated by fitting the dose-response data

to a suitable pharmacological model.

Cardiomyocyte Contractility Assay
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o Cell Preparation: Adult rat ventricular cardiomyocytes were isolated and electrically paced to
induce contractions.[2]

e Procedure: The fractional shortening of the cardiomyocytes was measured before and after
the application of CK-4021586 at various concentrations.[2] Calcium transients were
simultaneously measured using a fluorescent calcium indicator (e.g., Fura-2) to ensure the
compound did not affect calcium handling.[2]

o Data Analysis: The percentage inhibition of fractional shortening was plotted against the drug
concentration to determine the IC50 value.

In Vivo Echocardiography in Rats

e Animal Model: Adult male Sprague Dawley rats were used.[2]

e Procedure: Animals were anesthetized with inhaled isoflurane. Baseline cardiac function was
assessed using 2D M-mode echocardiography one day prior to treatment. Animals were then
orally dosed with either vehicle (0.5% HPMC / 0.1% Tween-80) or CK-4021586 at various
doses (3, 10, 30, or 60 mg/kg). Left ventricular contractility, including fractional shortening,
was measured at 1, 4, 7, and 24 hours post-dose.[2]

o Data Analysis: Changes in fractional shortening from baseline were calculated for each dose
group and time point to assess the dose-dependent pharmacodynamic effect of the
compound.

Phase 1 Clinical Study Protocol

o Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending
dose study in healthy participants.[4][6]

¢ Single Ascending Dose (SAD): Seven cohorts received single oral doses of CK-4021586
(ranging from 10 mg to 600 mg) or placebo.[6]

o Multiple Ascending Dose (MAD): Two cohorts received once-daily doses of 100 mg or 200
mg of CK-4021586 or placebo for a specified duration to assess steady-state
pharmacokinetics.[6]
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Assessments: The primary endpoints were safety and tolerability, monitored through adverse
event reporting, clinical laboratory tests, vital signs, and electrocardiograms. Secondary
endpoints included pharmacokinetic parameters (Cmax, Tmax, AUC, t%2) determined from
plasma concentrations of CK-4021586. Pharmacodynamic effects on cardiac function, such
as LVEF and LVFS, were assessed using echocardiography.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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